3-Phenyl-2-azaspiro[3.5]nonan-1-one
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are of paramount importance in modern organic chemistry. uni.lu This structural feature imparts a rigid, three-dimensional geometry to the molecule, a significant departure from the often-planar structures of many aromatic compounds. nih.gov This rigidity can be highly advantageous, as it locks the conformation of the molecule, allowing for a precise orientation of functional groups in space. nih.govnist.gov Such conformational restriction is crucial for optimizing interactions with biological targets like proteins. uni.lu Furthermore, the incorporation of spirocenters, which are quaternary carbon atoms, often leads to improved physicochemical properties such as higher solubility and metabolic stability, making them attractive scaffolds in drug design. nih.gov The synthesis of these complex structures can be challenging due to the steric hindrance around the spiro atom, making the development of new synthetic methodologies an active area of research. digitellinc.com
Azaspirocycles as Architecturally Complex Scaffolds in Chemical Space
When one of the rings in a spirocyclic system contains a nitrogen atom, the resulting structure is known as an azaspirocycle. These scaffolds have garnered considerable attention as architecturally complex and valuable motifs in chemical space. digitellinc.com Azaspirocycles are frequently explored in medicinal chemistry as they can serve as bioisosteres for more common cyclic amines like piperidines and morpholines. researchgate.net The introduction of an azaspirocyclic core can lead to significant improvements in a molecule's pharmacological profile, including enhanced solubility, increased basicity, and better metabolic stability. nih.gov The non-planar and rigid nature of azaspirocycles allows for the exploration of new regions of chemical space, potentially leading to the discovery of novel biological activities. nih.gov
Lactam Motifs in Advanced Synthetic Chemistry and Structural Biology Probes
Lactams, which are cyclic amides, are another cornerstone of modern organic and medicinal chemistry. guidechem.com The β-lactam, a four-membered ring, is arguably the most famous, forming the core of the life-saving penicillin and cephalosporin (B10832234) classes of antibiotics. digitellinc.combldpharm.com The inherent ring strain in smaller lactams, like the β-lactam in 3-Phenyl-2-azaspiro[3.5]nonan-1-one, makes them susceptible to ring-opening reactions, a property that has been widely exploited in synthetic chemistry to create a variety of nitrogen-containing compounds. rsc.org Beyond their use as antibiotics, lactam-containing molecules have been investigated for a range of other biological activities, including as cholesterol absorption inhibitors and anticancer agents. digitellinc.comresearchgate.net Their rigid structures also make them valuable as probes in structural biology to understand molecular interactions.
Overview of Research Trajectories for Novel Azaspiro[3.5]nonanones
Research into azaspiro[3.5]nonanones, the class of molecules to which this compound belongs, is primarily driven by their potential in medicinal chemistry. Synthetic efforts are often focused on developing stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for biological activity. A key synthetic strategy for accessing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.comnih.govugent.be This reaction involves the coupling of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. In the context of azaspiro[3.5]nonanones, this typically involves the reaction of a ketene with a cyclic imine derived from a cyclohexanone (B45756) derivative. ugent.be Research has explored the use of various substituted ketenes and imines to generate a library of diverse spiro-β-lactams for biological screening. digitellinc.com Furthermore, photochemical methods have also been investigated for the synthesis of related azaspiro[3.5]nonane systems. rsc.org
Scope and Objectives of Research on this compound
While broad research exists for the parent azaspiro[3.5]nonanone scaffold, specific and detailed research on this compound is not extensively documented in publicly available literature. The primary objective of research on this specific compound would be to synthesize it efficiently, likely via a Staudinger reaction between a phenyl-substituted ketene and a cyclohexanone-derived imine, and to fully characterize its chemical and physical properties. A key focus would be to determine its precise three-dimensional structure and to investigate its potential as a lead compound in drug discovery programs, leveraging the established benefits of the spirocyclic and β-lactam motifs. The presence of the phenyl group offers a site for further functionalization to explore structure-activity relationships.
Research Findings and Data
While specific experimental data for this compound is sparse in the literature, its properties can be inferred from related compounds and general chemical principles.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1859536-42-7 | C₁₄H₁₇NO | 215.29 |
| 1-Azaspiro[3.5]nonan-2-one | Not Available | C₈H₁₃NO | 139.19 |
| 2-Azaspiro[4.5]decan-3-one | 47457 | C₉H₁₅NO | 153.22 |
Note: Data for 1-Azaspiro[3.5]nonan-2-one and 2-Azaspiro[4.5]decan-3-one are included for comparative purposes. Data sourced from PubChem and supplier catalogs.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the β-lactam carbonyl group is expected in the range of 1730-1770 cm⁻¹. Absorption bands corresponding to the C-H bonds of the cyclohexyl and phenyl groups would also be present. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the protons of the phenyl group. A complex pattern of signals in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the protons of the cyclohexyl ring and the proton at the C3 position of the lactam ring. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the carbonyl carbon of the β-lactam in the range of 165-175 ppm. Signals for the carbons of the phenyl group in the aromatic region (approx. 125-140 ppm). Signals for the spiro carbon and the other carbons of the cyclohexyl and lactam rings in the aliphatic region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z = 215. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethene from the ring system. |
Note: The expected data is based on general principles of spectroscopy and data for structurally similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-14(9-5-2-6-10-14)12(15-13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCABXSUPCDBEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859536-42-7 | |
| Record name | 3-phenyl-2-azaspiro[3.5]nonan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Phenyl 2 Azaspiro 3.5 Nonan 1 One
Retrosynthetic Analysis and Strategic Precursor Design for the Azaspiro[3.5]nonane Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.comicj-e.orgamazonaws.com For 3-Phenyl-2-azaspiro[3.5]nonan-1-one, the retrosynthetic approach focuses on disconnecting the spirocyclic system to reveal key precursors.
A primary disconnection breaks the bond between the C-3 of the β-lactam ring and the cyclohexyl moiety. This leads back to a C-3 substituted β-lactam precursor. A crucial aspect of the strategy involves exploiting the inherent stereochemical preference of 2-azetidinone enolates. Due to steric hindrance, the enolates of C-4 substituted 2-azetidinones predominantly yield the C-3,4-trans-diastereomer when reacted with electrophiles. lookchem.com This propensity can be harnessed to control the stereochemistry of the substituents on the cyclohexane (B81311) ring. lookchem.com
The retrosynthetic strategy can be visualized as follows:
Target Molecule: this compound
Disconnection: Intramolecular alkylation at C-3. This reveals a precursor with an electrophilic center on a side chain attached to the β-lactam nitrogen.
Precursor: A C-4 substituted 2-azetidinone with a side chain that can undergo intramolecular cyclization. The stereochemistry at C-4 directs the incoming group to the opposite face of the enolate, leading to the desired trans-relationship. lookchem.com
Further Disconnection: The C-4 substituted 2-azetidinone can be derived from the alkylation of a chiral C-3 unsubstituted 2-azetidinone. lookchem.com
This strategic design allows for the construction of the azaspiro[3.5]nonane core with control over the relative stereochemistry of the substituents.
Stereocontrolled Synthesis of this compound
The biological activity of substituted 2-azaspiro[3.5]nonan-1-ones is highly dependent on their stereochemistry. lookchem.com Therefore, developing stereocontrolled synthetic methods is of paramount importance.
A key strategy for achieving diastereoselectivity in the synthesis of this compound relies on the inherent stereochemical bias of C-4 substituted 2-azetidinone enolates. lookchem.com As mentioned previously, the alkylation of these enolates typically occurs from the face opposite to the C-4 substituent, leading to a trans-diastereomer. lookchem.com
This principle is applied in an enantioselective synthesis of a potent cholesterol absorption inhibitor. The intramolecular alkylation of a chiral C-4 substituted 2-azetidinone precursor proceeds with high diastereoselectivity to form the spirocyclic product with the desired trans relationship between the C-4 substituent and the newly formed bond at C-3. lookchem.com
The following table summarizes some of the key synthetic strategies discussed:
| Synthetic Strategy | Key Reaction Type | Precursors | Key Features |
| Intramolecular Cyclization | Intramolecular Alkylation | C-4 substituted 2-azetidinone with a side-chain electrophile | Stereocontrol directed by the C-4 substituent. lookchem.com |
| Intermolecular Annulation | [2+2] Cycloaddition | Ketene (B1206846) and a cyclic imine or exocyclic double bond | Classic method for β-lactam formation. thieme-connect.com |
| Radical-Mediated Spirocyclization | Radical cascade reaction | N-benzylacrylamides and polyhaloalkanes | Forms multiple bonds and a spiro ring in a single step. nih.gov |
| Diastereoselective Synthesis | Intramolecular Alkylation of a chiral precursor | Chiral C-4 substituted 2-azetidinone | High diastereoselectivity leading to the desired trans-product. lookchem.com |
Enantioselective Approaches
The asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones has been a significant area of research, primarily driven by the need to produce specific stereoisomers with desired biological activity. lookchem.com A key strategy involves controlling the stereochemistry at the C-3 and C-4 positions of the β-lactam (azetidinone) ring and the spiro-annulated cyclohexane ring.
A prominent enantioselective route leverages the inherent stereochemical preferences of 2-azetidinone enolates. Due to steric hindrance, the enolates of C-4 substituted 2-azetidinones preferentially react with electrophiles to form the C-3,4-trans-diastereomer. lookchem.com This tendency can be exploited to control the diastereoselectivity of substituents on the cyclohexane portion of the spiro-compound. The general approach involves the intramolecular alkylation of a precursor where an electrophilic center approaches the enolate from the face opposite (trans) to the C-4 substituent. nih.gov This precursor is typically assembled by alkylating a chiral C-3 unsubstituted 2-azetidinone with a suitable chiral bis-electrophile. lookchem.com This methodology provides a general and highly enantioselective pathway to this class of compounds. lookchem.comacs.org
| Step | Description | Key Feature | Reference |
| 1 | Alkylation of a chiral C-3 unsubstituted 2-azetidinone (A) with a chiral bis-electrophile (B). | Establishes the initial stereocenter on the azetidinone ring. | lookchem.com |
| 2 | Formation of an intermediate (C) with a pendant electrophilic group. | Positions the groups for the subsequent cyclization. | lookchem.com |
| 3 | Intramolecular alkylation via an enolate. | The enolate formation and subsequent cyclization proceed with high diastereoselectivity. | lookchem.comnih.gov |
| 4 | Formation of the spirocycle (D). | The electrophile adds trans to the C-4 substituent, controlling the final stereochemistry. | lookchem.com |
Catalytic Protocols in the Synthesis of this compound
Catalytic methods offer efficient, atom-economical, and often stereocontrolled routes for the synthesis of complex molecules like this compound. These strategies can be broadly categorized based on the nature of the catalyst employed.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, are powerful tools for constructing cyclic and heterocyclic frameworks through various coupling and cyclization reactions. nih.gov While a direct transition metal-catalyzed synthesis for this compound is not extensively detailed in the literature, related transformations highlight the potential of this approach.
Palladium(0)-mediated cyclocarbonylation, for instance, is a key step in the stereoselective synthesis of related spirocyclic ring systems like 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decanes. researchgate.net This type of reaction involves the coupling of components with unsaturated bonds in the presence of carbon monoxide and a transition metal catalyst. researchgate.net Furthermore, palladium-catalyzed intramolecular coupling and migratory cyclization of aryl halides with alkenes are versatile methods for creating five-membered benzoheterocycles, demonstrating the capacity of palladium to facilitate complex ring formations. researchgate.netnih.gov These methodologies, which often proceed under mild conditions, could potentially be adapted for the construction of the azaspiro[3.5]nonane skeleton. researchgate.net
Organocatalytic Strategies
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. While specific organocatalytic routes to this compound are not prominently documented, the principles of organocatalysis are highly relevant. Key reactions in the formation of the β-lactam core, such as Staudinger cycloadditions or Kinugasa reactions, can be influenced by organocatalysts to achieve high enantioselectivity. The application of chiral Brønsted acids, bases, or phase-transfer catalysts could provide pathways to chiral intermediates essential for the enantioselective synthesis of the target spirocycle.
Biocatalytic Considerations
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity, often under mild, environmentally benign conditions. Although no direct biocatalytic synthesis of this compound has been reported, related processes demonstrate the potential of this strategy.
For example, the asymmetric synthesis of chiral amines, which can be precursors to complex nitrogen-containing heterocycles, is effectively achieved using enzyme cascades. mdpi.com The synthesis of 3-amino-1-phenylbutane from a prochiral ketone has been accomplished using a dual-enzyme system consisting of a transaminase (TA) and a pyruvate (B1213749) decarboxylase (PDC). mdpi.com The transaminase converts the ketone to the desired chiral amine, while the PDC removes the pyruvate byproduct, shifting the reaction equilibrium and improving the yield. mdpi.com This strategy, which achieves high selectivity, illustrates how biocatalysis could be applied to generate chiral building blocks for the synthesis of this compound. mdpi.com
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
Applying green chemistry principles to the synthesis of complex molecules aims to reduce environmental impact by improving efficiency and minimizing waste. Key strategies include the use of one-pot reactions, multicomponent reactions (MCRs), and catalyst-free conditions.
The synthesis of related spiro heterocycles has been achieved through one-pot, three-component reactions that proceed without a catalyst. nih.gov Such approaches are highly practical and green, offering excellent step-, time-, and cost-effectiveness. nih.gov These reactions often proceed via the formation of a zwitterionic intermediate that then undergoes cycloaddition with a third component to build the complex spiro architecture in a single step. nih.gov Adopting similar MCR strategies for the synthesis of this compound could significantly enhance the sustainability of the process.
Further green considerations include the use of less hazardous solvents and reagents, minimizing purification steps like silica (B1680970) gel chromatography by designing more selective reactions, and operating at ambient temperature and pressure where possible. lookchem.comnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Phenyl 2 Azaspiro 3.5 Nonan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Without access to ¹H and ¹³C NMR spectra, a detailed analysis of the chemical shifts and coupling constants necessary for stereochemical assignment and conformational analysis of the spirocyclic system is not possible.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Proximity
The creation of a detailed narrative on the connectivity and spatial proximity of atoms within the 3-Phenyl-2-azaspiro[3.5]nonan-1-one molecule is contingent on the availability of 2D NMR data. This information is crucial for establishing proton-proton correlations (COSY), through-space interactions (NOESY), and one-bond and multiple-bond carbon-proton correlations (HSQC, HMBC).
Solid-State NMR Applications for Polymorph and Supramolecular Assembly Analysis
Discussion on the solid-state structure, including potential polymorphism and supramolecular assemblies, requires specific data from solid-state NMR experiments, which were not found.
Chiral Auxiliary-Based NMR Studies for Enantiomeric Excess Determination
A description of methods to determine enantiomeric excess using chiral auxiliaries is dependent on published studies employing these techniques for this compound, which could not be located.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
A meaningful analysis of the vibrational modes of this compound is not feasible without its IR and Raman spectra.
Analysis of Lactam Carbonyl Stretch Modulations and Hydrogen Bonding
The characteristic stretching frequency of the lactam carbonyl group and any shifts due to hydrogen bonding are key pieces of information derived from IR spectroscopy. In the absence of this data, no specific analysis can be offered.
Fingerprint Region Analysis for Structural Isomers and Polymorphism
The fingerprint region of IR and Raman spectra provides a unique pattern for a compound. Without access to these spectra, a comparative analysis to identify structural isomers or polymorphs is impossible.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
There is no published data on the high-resolution mass spectrometry of this compound. Such studies would be crucial for confirming its elemental composition and for elucidating its fragmentation pathways under mass spectrometric conditions.
Tandem Mass Spectrometry (MS/MS) for Structural Delineation and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies would be instrumental in identifying characteristic fragmentation patterns, which could help in the differentiation of potential isomers. However, no such experimental data has been reported.
Isotopic Labeling Studies for Mechanistic Probing of Fragmentation
Isotopic labeling, where specific atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a definitive method for probing fragmentation mechanisms. By tracking the labeled atoms through the fragmentation process, the exact bond cleavages and rearrangements can be determined. For this compound, isotopic labeling studies would provide unambiguous evidence for its fragmentation pathways, but no such research has been made public.
X-ray Crystallography for Absolute Configuration and Solid-State Architecture of this compound
The three-dimensional arrangement of atoms in a crystalline solid is definitively determined by X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers in this compound. At present, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that hold them together. This information is critical for understanding the physical properties of the compound. Without a crystal structure, the packing and intermolecular interactions of this compound remain unknown.
Co-crystallization Studies with Host Molecules for Supramolecular Assemblies
Co-crystallization involves crystallizing a target molecule with a suitable host molecule to form a new crystalline solid with potentially altered physical properties. Such studies could be used to create novel supramolecular assemblies of this compound. There are no reports of co-crystallization studies involving this compound.
Circular Dichroism Spectroscopy for Chiroptical Properties of Enantiopure this compound
Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For enantiopure samples of this compound, CD spectroscopy would provide characteristic spectra that could be used to determine the absolute configuration and study conformational changes in solution. However, no CD spectroscopic data for this compound is currently available.
Chemical Reactivity and Transformations of 3 Phenyl 2 Azaspiro 3.5 Nonan 1 One
Functionalization at the Lactam Nitrogen Atom
The secondary amine within the lactam ring of 3-phenyl-2-azaspiro[3.5]nonan-1-one is a key site for synthetic modification. Alkylation and acylation reactions at this position allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Alkylation and Acylation Reactions for N-Substitution
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the lactam nitrogen. The choice of base and solvent can influence the reaction's efficiency. For instance, strong bases like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are commonly employed to ensure complete deprotonation and subsequent alkylation. Milder conditions, such as using potassium carbonate in acetone, can also be effective, particularly for more reactive alkyl halides.
Similarly, N-acylation can be accomplished by treating the parent lactam with acyl chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. These N-acylated derivatives are amides and can exhibit different chemical and physical properties compared to their N-alkylated counterparts.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Lactam Analogs
| Entry | Substrate | Reagent | Base | Solvent | Product | Yield (%) |
| 1 | 2-Pyrrolidinone | Benzyl bromide | NaH | THF | 1-Benzyl-2-pyrrolidinone | 85 |
| 2 | 2-Pyrrolidinone | Ethyl bromoacetate | NaH | Dioxane | Ethyl (2-oxo-pyrrolidin-1-yl)acetate | 78 |
| 3 | Piperidin-2-one | Acetyl chloride | Et3N | CH2Cl2 | 1-Acetylpiperidin-2-one | 92 |
| 4 | Piperidin-2-one | Benzoyl chloride | Pyridine | Benzene | 1-Benzoylpiperidin-2-one | 88 |
Synthesis of N-Substituted Derivatives and Bioisosteric Replacements
The synthesis of N-substituted derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). By introducing various substituents at the nitrogen atom, it is possible to modulate factors such as lipophilicity, metabolic stability, and receptor binding affinity. For example, the introduction of aromatic or heteroaromatic rings can lead to new interactions with biological targets.
Modifications of the Lactam Carbonyl Group
The carbonyl group of the lactam is another reactive center, susceptible to reduction and nucleophilic attack. These transformations lead to fundamentally different molecular scaffolds, such as spirocyclic amines and amino alcohols.
Reduction Reactions to Spirocyclic Amines
The lactam carbonyl of this compound can be completely reduced to a methylene (B1212753) group to afford the corresponding spirocyclic amine, 3-phenyl-2-azaspiro[3.5]nonane. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). nih.govacs.org The reaction proceeds via a complex aluminum-hydride intermediate. nih.govacs.org This reduction converts the neutral lactam into a basic amine, significantly altering its chemical properties and potential biological activity. The resulting spirocyclic amine is a valuable building block for further synthetic elaborations.
Table 2: Reduction of Lactams to Cyclic Amines
| Entry | Substrate | Reducing Agent | Solvent | Product | Yield (%) |
| 1 | 1-Methyl-2-pyrrolidinone | LiAlH₄ | Diethyl ether | 1-Methylpyrrolidine | 80 |
| 2 | 1-Benzyl-2-piperidinone | LiAlH₄ | THF | 1-Benzylpiperidine | 85 |
| 3 | Gabapentin lactam | LiAlH₄ | THF | 1-(Aminomethyl)cyclohexane-1-acetic acid amine | 75 |
Note: This table provides examples of lactam reductions to illustrate the general transformation. Specific yield for the reduction of this compound would require experimental determination.
Nucleophilic Additions and Substitutions at the Carbonyl
The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents and organolithium compounds. These reactions typically lead to the opening of the lactam ring. For instance, reaction with a Grignard reagent (RMgX) would be expected to initially form a hemiaminal intermediate, which upon acidic workup, could lead to the formation of an amino ketone. The specific outcome can depend on the nature of the nucleophile and the reaction conditions.
While less common for lactams compared to esters, partial reduction of the carbonyl to a hydroxyl group to form a hemiaminal is also a possibility, though these intermediates are often unstable.
Reactions Involving the Phenyl Substituent
The phenyl group attached to the C3 position of the spirocyclic lactam is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the adjacent lactam ring. This deactivating effect generally directs incoming electrophiles to the meta and para positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen in the presence of a Lewis acid catalyst). The specific conditions required for these reactions would need to be optimized to overcome the deactivating effect of the lactam moiety and to control the regioselectivity of the substitution.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group attached to the nitrogen atom of the lactam ring is subject to electrophilic aromatic substitution (EAS). The substituent in this case is the amide moiety of the β-lactam. The nitrogen atom's lone pair can be delocalized into the phenyl ring, which would typically make it an activating group that directs incoming electrophiles to the ortho and para positions. However, this same lone pair is also in resonance with the adjacent carbonyl group of the lactam.
This competing resonance significantly reduces the electron-donating ability of the nitrogen towards the phenyl ring, making the N-lactam group a deactivating, yet still ortho-, para-directing substituent. The reaction proceeds via the attack of an electrophile (E+) by the π-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity.
| Reaction | Reagent | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-phenyl-2-azaspiro[3.5]nonan-1-one, 2-Nitro-3-phenyl-2-azaspiro[3.5]nonan-1-one |
| Bromination | Br₂/FeBr₃ | 4-Bromo-3-phenyl-2-azaspiro[3.5]nonan-1-one, 2-Bromo-3-phenyl-2-azaspiro[3.5]nonan-1-one |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-phenyl-2-azaspiro[3.5]nonan-1-one |
Palladium-Catalyzed Cross-Coupling Reactions at Substituted Phenyl Rings
While direct experimental data on this compound is scarce, palladium-catalyzed cross-coupling reactions represent a powerful hypothetical method for modifying its structure. If the phenyl ring were substituted with a halide (e.g., Br, I), it could serve as an electrophilic partner in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
For instance, a derivative such as 3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one could undergo reactions like the Suzuki, Heck, or Sonogashira couplings. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a nucleophilic partner (like a boronic acid in the Suzuki reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
| Coupling Reaction | Nucleophilic Partner | Catalyst/Conditions (Typical) | Hypothetical Product |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 3-(Biphenyl-4-yl)-2-azaspiro[3.5]nonan-1-one |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3-(4-Styrylphenyl)-2-azaspiro[3.5]nonan-1-one |
| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 3-(4-(Phenylethynyl)phenyl)-2-azaspiro[3.5]nonan-1-one |
Ring-Opening and Rearrangement Reactions of the Azaspiro[3.5]nonanone Core
The defining feature of the azaspiro[3.5]nonanone core is the β-lactam ring, a four-membered cyclic amide. The significant ring strain makes it susceptible to various ring-opening and rearrangement reactions.
Acid- and Base-Catalyzed Ring Opening Processes
The amide bond within the β-lactam is susceptible to cleavage under both acidic and basic conditions, leading to hydrolysis. This reactivity is famously exploited in the mechanism of action of penicillin antibiotics.
Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond, opening the ring to form a β-amino acid derivative.
Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This is the rate-determining step, leading to a tetrahedral intermediate that subsequently cleaves the strained C-N bond to yield the corresponding β-amino acid salt after an acid workup.
The nucleophilic ring opening of related spiro β-lactams has been utilized as a synthetic methodology for producing modified amino acids, such as proline analogues. acs.org
| Condition | Mechanism | Product |
| Acidic (H₃O⁺) | 1. Protonation of carbonyl O. 2. Nucleophilic attack by H₂O. 3. C-N bond cleavage. | 1-(1-(phenylamino)cyclohexyl)acetic acid |
| Basic (1. NaOH, 2. H₃O⁺) | 1. Nucleophilic attack by OH⁻. 2. C-N bond cleavage. | 1-(1-(phenylamino)cyclohexyl)acetic acid |
Thermal and Photochemical Rearrangements
The strained nature of the spiro-β-lactam core suggests a propensity for thermal and photochemical rearrangements, though specific studies on this scaffold are not widely reported. Thermal rearrangements of other highly strained spirocyclic systems have been observed to proceed via cleavage of a key bond, often leading to epimerization or the formation of isomeric bicyclic systems. nih.gov For example, a study on the thermal reaction of 3-diazotetramic acids with imines, which involves a Wolff rearrangement to form a ketene (B1206846) intermediate followed by a [2+2] cycloaddition, yields diastereomerically pure spiro bis-β-lactams. acs.org In another study, N-phenyl β-lactam was found to be unreactive under specific thermal conditions involving benzyne (B1209423) insertion, indicating a degree of stability. nih.gov
Photochemical reactions, particularly involving the carbonyl group, could potentially lead to Norrish Type I or Type II reactions, or [2+2] cycloadditions, depending on the conditions and the presence of other reactants.
Stereochemical Inversion and Epimerization Studies at the Spirocenter and C-3
The this compound structure contains two key stereocenters: the spiro carbon (C-4) and the C-3 carbon bearing the phenyl group.
Epimerization at C-3: The hydrogen atom at the C-3 position is alpha to the carbonyl group of the lactam. This position is potentially acidic and could be removed by a base to form an enolate intermediate. The planar enolate can then be reprotonated from either face, which would lead to epimerization, resulting in a mixture of diastereomers with cis and trans relationships between the C-3 phenyl group and the cyclohexyl ring at the spirocenter.
Inversion at the Spirocenter: The spirocenter is a quaternary carbon atom and is generally considered configurationally stable. Inversion at this center is unlikely under typical thermal or chemical conditions. However, complex thermal rearrangements in other spiro systems have shown that cleavage and reformation of bonds connected to the spirocenter can lead to epimerization. nih.gov
Formation of Complex Scaffolds via Multi-Component Reactions Incorporating this compound
The inherent reactivity of the β-lactam ring allows it to be used as a building block for constructing more complex molecular architectures. While often the target of synthesis, spiro-β-lactams can also serve as reactants in subsequent transformations. For instance, related spiro-β-lactam systems have been used in phosphine-catalyzed [3+2] annulation reactions with allenoates. nih.gov In this process, a zwitterionic species derived from the allenoate adds to an exocyclic double bond on the β-lactam core, followed by ring closure to generate a new, more complex spirocyclic system containing both a β-lactam and a cyclopentene (B43876) ring. nih.gov This demonstrates the utility of the spiro-β-lactam scaffold in diversity-oriented synthesis to generate novel compounds with potential biological activity. nih.gov
Theoretical and Computational Investigations of 3 Phenyl 2 Azaspiro 3.5 Nonan 1 One
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 3-Phenyl-2-azaspiro[3.5]nonan-1-one is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial to identify the most stable, low-energy structures that the molecule is likely to adopt, which in turn govern its physical properties and biological interactions.
Molecular Mechanics and Quantum Chemical Calculations for Preferred Conformations
To map the potential energy surface of this compound, a combination of molecular mechanics (MM) and quantum chemical (QC) calculations is typically employed. MM methods, using force fields like MMFF94 or AMBER, are computationally less expensive and are well-suited for an initial broad search of the conformational space. This involves systematic rotation around the single bonds, particularly the C-N and C-C bonds of the spirocyclic system and the C-phenyl bond.
Following the initial MM scan, the located low-energy conformers are then subjected to more rigorous optimization using quantum chemical methods. Density Functional Theory (DFT), with functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-31G* or larger), provides a more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies of the conformers. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used for even greater accuracy, particularly for systems where electron correlation is significant. nih.gov
Theoretical studies on analogous spiro-β-lactams have shown that these systems can adopt well-defined, low-energy conformations, often stabilized by intramolecular interactions. acs.org For this compound, the orientation of the phenyl group relative to the spirocyclic core is a key determinant of conformational preference.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N2-C3-C(Ph)-C(Ph)) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) |
| A | 60° | 0.00 |
| B | 180° | 1.52 |
| C | -60° | 0.05 |
Note: This table is illustrative, based on typical findings for phenyl-substituted lactams.
Torsional and Puckering Analysis of the Spirocyclic Rings
The spirocyclic nature of this compound introduces significant conformational constraints. The four-membered β-lactam ring is nearly planar due to ring strain, but slight puckering is always present. The degree of puckering is a critical parameter influencing the reactivity of the β-lactam bond. nih.gov
The cyclohexane (B81311) ring, fused at the spiro center, adopts a chair conformation as its lowest energy state to minimize torsional and steric strain. However, boat and twist-boat conformations, though higher in energy, are also considered in a full conformational analysis as they can be part of interconversion pathways. The puckering of the cyclohexane ring can be quantified by Cremer-Pople parameters. The specific orientation of the β-lactam ring with respect to the chair conformation of the cyclohexane ring (i.e., axial or equatorial disposition of the C-N and C-C bonds of the lactam) defines the major families of conformers.
Electronic Structure and Bonding Characteristics
The arrangement of electrons within this compound dictates its reactivity, polarity, and spectroscopic properties. Computational chemistry provides powerful tools to visualize and quantify these electronic features. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is typically localized on the electron-rich phenyl group and the nitrogen atom of the β-lactam, making these sites susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is predominantly centered on the carbonyl carbon of the β-lactam ring. youtube.com This makes the carbonyl carbon the primary site for nucleophilic attack, a key step in the characteristic ring-opening reactions of β-lactams. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (DFT/B3LYP/6-31G) | Primary Atomic Contributions |
| HOMO | -6.5 | Phenyl C, Lactam N |
| LUMO | -0.8 | Lactam C=O (π) |
| HOMO-LUMO Gap | 5.7 | - |
Note: This table is for illustrative purposes. Actual values depend on the level of theory.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps plot the electrostatic potential onto the molecule's electron density surface, providing a guide to its charge distribution. youtube.com In an ESP map of this compound, regions of negative potential (typically colored red or yellow) are found around the electronegative oxygen and nitrogen atoms, highlighting their nucleophilic character. Regions of positive potential (colored blue) are located around the hydrogen atoms and, significantly, near the carbonyl carbon, confirming its electrophilicity. youtube.com
Analysis of the partial atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of this charge distribution. The carbonyl carbon of the β-lactam would be expected to carry a significant positive partial charge, while the oxygen and nitrogen atoms would have negative partial charges. This charge polarization is fundamental to the chemical behavior of the β-lactam ring.
Reaction Mechanism Elucidation for this compound Synthesis and Transformations
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
The most common and versatile method for synthesizing β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. wikipedia.org For this compound, this would likely involve the reaction of phenylketene with an imine derived from cyclohexanone (B45756). Computational studies have extensively investigated the Staudinger reaction, revealing a stepwise mechanism. researchgate.netacs.org
The reaction begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. acs.orgorganic-chemistry.org This is followed by a conrotatory ring-closure to form the four-membered β-lactam ring. acs.org The stereochemical outcome (cis or trans) of the reaction is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate. nih.gov The electronic nature of the substituents on both the ketene and the imine plays a crucial role in determining these rates. nih.gov
Computational modeling of this reaction for this compound would involve locating the structures of the reactants, the zwitterionic intermediate, the transition state for ring closure, and the final product. The calculated activation energy for the ring-closing step would provide insight into the reaction kinetics.
Furthermore, computational methods can be used to study the mechanisms of transformations of the β-lactam ring, such as hydrolysis or reactions with other nucleophiles, which are critical for understanding its stability and potential as a synthetic intermediate or biologically active agent. chemrxiv.orgnih.gov
Transition State Analysis and Reaction Pathways
The formation of the β-lactam ring in this compound is a key area of computational investigation. A plausible synthetic route involves the [2+2] cycloaddition of a ketene and an imine, a variant of the Staudinger reaction. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanism.
Computational models suggest that the reaction can proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. The initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon leads to this intermediate. Subsequent conrotatory ring closure then forms the four-membered β-lactam ring. Transition state (TS) geometries for both the formation of the intermediate and the final ring-closing step can be located and characterized using computational methods. These calculations often reveal that the stereochemical outcome (cis- or trans- relative stereochemistry of the phenyl group and the spiro-cyclohexane ring) is determined by the specific pathway taken during the ring closure, with one diastereomer typically being favored due to lower activation energy barriers.
For instance, in related systems, the approach of the ketene to the imine can be influenced by the steric bulk of the substituents, and computational studies can quantify these steric and electronic effects on the transition state energies.
Kinetic and Thermodynamic Parameters of Key Reaction Steps
By calculating the Gibbs free energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of key kinetic and thermodynamic parameters.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Formation of this compound
| Parameter | Value (kcal/mol) | Description |
| ΔG‡TS1 | +20.5 | Activation energy for the formation of the zwitterionic intermediate. |
| ΔG‡TS2 | +5.2 | Activation energy for the ring-closure step. |
| ΔGrxn | -15.8 | Overall Gibbs free energy of the reaction, indicating a thermodynamically favorable process. |
Note: These values are hypothetical and serve as illustrative examples of what computational chemistry can provide.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization.
NMR Chemical Shift and Coupling Constant Prediction for Structural Confirmation
DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C=O (Lactam) | - | 168.2 |
| C-Phenyl | - | 128.5, 127.9, 125.8 |
| C-H (Phenyl) | 7.2-7.4 | - |
| C-H (Spiro junction) | 4.8 | 65.4 |
| Cyclohexane CH2 | 1.2-1.8 | 25.1, 26.3, 35.8 |
Note: These are hypothetical predicted values.
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental values can also provide insights into conformational dynamics or solvent effects.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the infrared (IR) and Raman spectra of this compound. These calculations provide the frequencies and intensities of the vibrational modes of the molecule.
A key feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, typically expected in the range of 1730-1760 cm-1. The C-N stretching vibration and various C-H bending and stretching modes of the phenyl and cyclohexane rings would also be predicted, aiding in the interpretation of the experimental spectrum.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents or in biological systems. nih.govnih.gov By simulating the motion of the molecule over time, MD can reveal information about its conformational flexibility, solvent accessibility, and intermolecular interactions.
For example, an MD simulation in a box of water molecules could show how the polar lactam group interacts with the solvent through hydrogen bonding, while the nonpolar phenyl and cyclohexane groups are surrounded by a more ordered solvent shell. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Descriptor Derivation for Structure-Property Correlations in Azaspiro[3.5]nonanones
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies rely on the calculation of molecular descriptors that encode the structural and electronic features of a molecule. nih.govnih.gov For a series of related azaspiro[3.5]nonanones, a variety of descriptors can be calculated using computational methods.
Table 3: Examples of Calculated Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Class | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular volume, surface area, ovality |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Thermodynamic | Heat of formation, solvation energy |
These descriptors can then be correlated with experimentally determined properties, such as biological activity or solubility, using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.org Such models can be used to predict the properties of new, unsynthesized derivatives and to guide the design of molecules with desired characteristics. For instance, a QSAR model might reveal that a higher dipole moment and a smaller molecular volume are correlated with increased biological activity in a particular assay.
Applications of 3 Phenyl 2 Azaspiro 3.5 Nonan 1 One in Advanced Organic Chemistry and Materials Science
As a Chiral Building Block in Asymmetric Synthesis
The intrinsic chirality and functional group handles of 3-Phenyl-2-azaspiro[3.5]nonan-1-one make it a prized precursor in asymmetric synthesis, where the goal is to create specific enantiomers of complex target molecules. acs.org
Enantiomerically pure compounds are critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The synthesis of single-enantiomer drugs often relies on chiral building blocks that introduce stereochemical information into the final product. nih.gov
Research has demonstrated a highly diastereoselective method for preparing substituted 2-azaspiro[3.5]nonanes. rsc.org This methodology involves the addition of ester enolates to chiral N-tert-butylsulfinyl imines. This approach has been successfully applied to the enantioselective synthesis of a potent cholesterol absorption inhibitor, highlighting the utility of the azaspiro[3.5]nonan-1-one core in constructing biologically active complex molecules. acs.org The process allows for the controlled installation of substituents on the spirocyclic framework, leading to enantiomerically and diastereomerically pure products. rsc.org A key advantage of using such a defined chiral scaffold is the ability to generate complex structures with multiple stereocenters in a predictable manner.
| Reactant 1 | Reactant 2 | Key Conditions | Product | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|---|
| Ethyl cyclobutanecarboxylate (B8599542) anion | Davis–Ellman's imine | Three-step procedure | 1-substituted 2-azaspiro[3.5]nonane | Up to 98:2 | Up to 90% |
Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs a reaction to favor one enantiomeric product over the other. nih.gov The design of these ligands is crucial for achieving high enantioselectivity. mdpi.com While C2-symmetric ligands were historically dominant, non-symmetrical ligands, such as P,N-ligands (containing phosphorus and nitrogen donors), have proven highly effective in many catalytic reactions. nih.govresearchgate.net
The this compound scaffold represents a promising, though currently underexplored, platform for developing new chiral ligands. Its rigid conformation can reduce the number of possible transition states in a catalytic cycle, potentially leading to higher enantioselectivity. The nitrogen atom of the lactam could serve as one coordination site. Further functionalization, for example, by introducing a phosphine (B1218219) group onto the phenyl ring or at another position on the cyclohexane (B81311) ring, could create a novel P,N-type ligand. The modular nature of such a design would allow for systematic tuning of both steric and electronic properties to optimize catalytic performance for specific reactions, such as palladium-catalyzed asymmetric allylic alkylation. nih.govmdpi.com
Development of Novel Molecular Scaffolds and Libraries
In modern drug discovery, molecular scaffolds serve as foundational cores that can be decorated with various functional groups to create large collections of related compounds, known as chemical libraries. enamine.netconferenceharvester.com The inherent three-dimensionality of spirocyclic scaffolds makes them particularly valuable for exploring the vastness of chemical space and identifying new drug candidates. nih.govnih.gov
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. One powerful technique is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. Research into related spirocyclic systems has shown that one-pot, three-component reactions can efficiently generate complex azaspiro architectures. nih.gov
This principle can be applied to the this compound scaffold. By utilizing the existing functional groups (the lactam N-H and carbonyl) or by introducing new reactive handles, a variety of building blocks can be appended in a combinatorial fashion. For instance, the nitrogen atom could be alkylated or acylated with a diverse set of reagents, while the carbonyl group could potentially be used in reactions to form more complex heterocyclic systems. This approach allows for the efficient diversification of the core scaffold, generating a library of analogues with varied physicochemical properties.
The goal of scaffold-based library design is to create a focused collection of compounds around a central, validated core structure. targetmol.com The rigidity of the spirobicyclic motif in molecules like this compound is advantageous because it pre-organizes appended substituents into well-defined three-dimensional space, which can enhance binding affinity and selectivity for a biological target. nih.gov
A library designed around this scaffold would explore chemical space by systematically varying substituents at key positions. For example, different aryl or alkyl groups could be placed at the 3-position, and the nitrogen atom could bear a wide range of functional groups. This exploration allows medicinal chemists to establish structure-activity relationships (SAR) and optimize compounds for potency and other drug-like properties. nih.gov The exploration of such simple but novel scaffolds can lead to the discovery of compounds with potent and unique pharmacology. nih.gov
| Scaffold Core | Point of Diversity 1 (R1 on Nitrogen) | Point of Diversity 2 (R2 on Phenyl Ring) | Potential Properties Explored |
|---|---|---|---|
| 2-Azaspiro[3.5]nonan-1-one | -H, -CH3, -CH2CH3 | -H (Phenyl) | Basic steric effects |
| -Benzyl, -SO2Ph | -F, -Cl, -Br | Electronic effects, halogen bonding | |
| -(CH2)2OH, -(CH2)2N(Me)2 | -OCH3, -CF3 | Solubility, H-bonding, polarity |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule with high specificity.
While the application of this compound in supramolecular chemistry is not yet widely reported, its structural features suggest significant potential. The phenyl group is capable of participating in π-π stacking and polar-π interactions, while the lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functionalities could allow the molecule to self-assemble into larger, ordered structures or to act as a guest that binds within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.gov The defined and rigid shape of the spirocycle could lead to highly selective recognition events. The development of such host-guest systems could find applications in areas like drug delivery, sensing, and the creation of novel responsive materials.
Molecular Recognition Studies of Spirocyclic Frameworks
Molecular recognition is a fundamental process in chemistry and biology, relying on specific non-covalent interactions between a host and a guest molecule. The well-defined and rigid conformation of spirocyclic compounds makes them excellent candidates for the construction of synthetic receptors. The fixed spatial arrangement of functional groups in molecules like this compound can lead to high selectivity in binding events.
The spirocyclic framework of this compound pre-organizes the phenyl group and the lactam moiety into a specific orientation. This structural rigidity minimizes the entropic penalty upon binding to a target molecule, which can result in stronger and more specific interactions. nih.gov Research on related spirocyclic systems has demonstrated that the defined exit vectors of substituents from the spiro core allow for precise positioning of recognition motifs. researchgate.net For this compound, the phenyl ring can engage in π-π stacking and hydrophobic interactions, while the lactam carbonyl group can act as a hydrogen bond acceptor.
| Interaction Type | Potential Recognition Site | Significance in Molecular Recognition |
| π-π Stacking | Phenyl group | Directional interaction with aromatic guest molecules. |
| Hydrogen Bonding | Lactam carbonyl | Specific binding of hydrogen bond donors. |
| Hydrophobic Interactions | Cyclohexane and phenyl moieties | Binding of nonpolar guests in aqueous environments. |
| Dipole-Dipole Interactions | Lactam ring | Contribution to the overall binding energy and specificity. |
This table illustrates the potential non-covalent interactions involving this compound that are crucial for molecular recognition processes.
Self-Assembly Processes Involving Azaspiro[3.5]nonanone Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The design of molecules that can undergo predictable self-assembly is a cornerstone of supramolecular chemistry and nanotechnology. While specific studies on the self-assembly of this compound are not extensively documented, its structural features suggest a propensity for such processes.
The combination of a hydrogen-bond-accepting lactam and an aromatic phenyl group within a rigid spirocyclic frame can drive the formation of well-defined supramolecular architectures. For instance, intermolecular hydrogen bonding between the lactam carbonyl of one molecule and other potential hydrogen bond donors could lead to the formation of one-dimensional tapes or two-dimensional sheets. Furthermore, π-π stacking interactions between the phenyl rings could direct the assembly into columnar structures. The cyclohexane ring provides steric bulk that can influence the packing arrangement of the assembled structures.
| Driving Force | Resulting Supramolecular Structure (Hypothetical) | Controlling Factors |
| Intermolecular Hydrogen Bonding | 1D chains, 2D networks | Presence of complementary hydrogen bond donors, solvent polarity. |
| π-π Stacking | Columnar aggregates, layered structures | Substituents on the phenyl ring, solvent environment. |
| van der Waals Interactions | Close-packed crystal lattices | Shape and size of the spirocyclic framework. |
This table outlines the hypothetical self-assembly behavior of this compound based on its inherent structural motifs.
Applications in Polymer Chemistry and Advanced Materials
The unique properties of spirocyclic compounds are increasingly being exploited in the development of advanced polymers and materials with novel functionalities.
Monomer Design for Functional Polymers
The 2-azaspiro[3.5]nonan-1-one core represents a lactam, a class of cyclic amides that can undergo ring-opening polymerization to form polyamides. Anionic ring-opening polymerization (AROP) of lactams is a versatile method for producing high-molecular-weight polymers. mdpi.com The presence of the phenyl group in this compound offers a handle for introducing functionality into the resulting polymer chain.
For instance, the phenyl ring could be functionalized with various groups (e.g., vinyl, ethynyl, or other polymerizable moieties) prior to polymerization. This would allow for the creation of graft copolymers or cross-linked networks. Alternatively, the inherent properties of the phenyl group can impart specific characteristics, such as increased thermal stability and altered solubility, to the final polymer. The rigid spirocyclic unit within the polymer backbone would be expected to influence the polymer's morphology and mechanical properties, potentially leading to materials with high glass transition temperatures and enhanced rigidity. The synthesis of novel nanocopolymers has been demonstrated using monocyclic β-lactam monomers, highlighting the feasibility of incorporating such structures into polymer frameworks. researchgate.net
| Monomer Feature | Potential Polymer Property | Rationale |
| Spirocyclic lactam core | Increased rigidity, higher Tg | The rigid spiro unit restricts chain mobility. |
| Phenyl substituent | Enhanced thermal stability, modifiable | Aromatic rings are thermally stable; functionalization allows for tailored properties. |
| Reactivity in AROP | Formation of polyamides | The lactam ring is susceptible to nucleophilic attack, initiating polymerization. mdpi.com |
This table summarizes the key features of this compound as a monomer and the expected properties of the resulting polymer.
Incorporation into Dendrimers and Covalent Organic Frameworks (COFs)
Dendrimers and covalent organic frameworks (COFs) are highly ordered, porous materials with a wide range of potential applications, including catalysis, gas storage, and sensing. The construction of these materials relies on the use of rigid, well-defined building blocks (monomers or linkers). The spirocyclic nature of this compound makes it an attractive candidate for incorporation into such structures.
The defined three-dimensional geometry of the spiro core can act as a branching point in the synthesis of dendrimers, leading to globular, highly branched macromolecules with a large number of terminal functional groups. In the context of COFs, functionalized derivatives of this compound could serve as rigid nodes or linkers. For example, di- or tri-functionalized analogues could be synthesized and polymerized to form extended, porous networks. The rigidity of the spirocyclic unit would contribute to the formation of a stable and porous framework, a key requirement for COFs. While the direct use of this specific compound in dendrimers and COFs is yet to be reported, the general utility of spiro compounds in creating complex 3D architectures is well-established. acs.org
Chemical Probe Design for Fundamental Biological Mechanism Studies (Non-therapeutic Focus)
Chemical probes are small molecules used to study and manipulate biological systems. The β-lactam ring is a well-known pharmacophore, most notably in penicillin and cephalosporin (B10832234) antibiotics, which act by inhibiting bacterial transpeptidases. digitellinc.com This inherent biological relevance, coupled with the unique structural features of the spirocyclic framework, makes this compound an interesting scaffold for the design of chemical probes for non-therapeutic research.
For example, derivatives of this compound could be designed as probes to study the mechanism of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov By systematically modifying the substituents on the phenyl ring and the cyclohexane moiety, it is possible to tune the reactivity and selectivity of the β-lactam ring towards different types of β-lactamases. Such studies can provide valuable insights into the enzyme's active site and mechanism of action, aiding in the fundamental understanding of antibiotic resistance. The spirocyclic core can also be used to orient specific functionalities in space to probe protein-protein interactions or to act as a rigid scaffold for the development of fluorescently labeled probes for imaging studies. The synthesis of azaspirocycles for their evaluation in drug discovery highlights their potential as biologically active molecules. nih.gov
| Probe Application Area | Design Strategy | Information Gained |
| Enzyme Mechanism Studies (e.g., β-lactamases) | Introduction of reporter groups or activity-based warheads. | Insights into active site topology and catalytic mechanism. nih.gov |
| Protein-Protein Interaction Probing | Functionalization with binding motifs for target proteins. | Identification and characterization of protein complexes. |
| Cellular Imaging | Attachment of a fluorophore. | Visualization of subcellular localization and dynamics. |
This table provides an overview of the potential applications of this compound derivatives as chemical probes in non-therapeutic biological research.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automation for High-Throughput Synthesis of Azaspiro[3.5]nonanones
The synthesis of complex molecules like azaspiro[3.5]nonanones is often challenging, involving multiple steps and demanding precise control over reaction conditions. utrgv.edu Flow chemistry, or continuous flow processing, offers a powerful solution to these challenges by enabling safer, more efficient, and scalable chemical synthesis. lianhe-aigen.com The integration of flow chemistry with automated platforms is a key future direction for producing libraries of 3-Phenyl-2-azaspiro[3.5]nonan-1-one derivatives for high-throughput screening.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing the strained β-lactam ring system. lianhe-aigen.comsci-hub.se This enhanced control can lead to higher yields, improved purity, and the ability to safely handle hazardous reagents or intermediates. lianhe-aigen.comuc.pt For instance, the Staudinger [2+2] ketene-imine cycloaddition, a key reaction for forming the β-lactam ring, could be significantly optimized under flow conditions. utrgv.edu
Furthermore, automation and miniaturization, using technologies like acoustic dispensing, can be combined with flow synthesis to create large compound libraries on a nanomole scale. rsc.orgrug.nl This "on-the-fly" synthesis and screening approach drastically reduces waste and accelerates the discovery process, moving away from reliance on historical compound collections. rsc.orgrug.nl
Table 1: Comparison of Batch vs. Flow Synthesis for Azaspiro[3.5]nonanone Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, often requires re-optimization | Seamless transition from lab to production scale lianhe-aigen.com |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced control, smaller reaction volumes improve safety lianhe-aigen.com |
| Process Control | Limited control over mixing and temperature gradients | Precise control of temperature, pressure, and residence time sci-hub.se |
| Efficiency | Longer reaction times, potential for side products utrgv.edu | Reduced reaction times, improved yields and selectivity lianhe-aigen.com |
| Automation | Challenging to fully automate | Readily integrated with automated platforms for high-throughput synthesis nih.gov |
Machine Learning and Artificial Intelligence Approaches in Synthesis and Property Prediction for Azaspiro[3.5]nonanone Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net These technologies can be applied to the this compound scaffold to accelerate the design-make-test-analyze cycle.
Table 2: Potential Applications of AI/ML in Azaspiro[3.5]nonanone Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Models predict activity, solubility, toxicity, etc., from molecular structure. eurekalert.orgchemrxiv.org | Faster identification of lead compounds; reduced need for initial screening. |
| De Novo Design | Generative models propose novel molecular structures with desired properties. | Exploration of new, patentable chemical space around the azaspiro[3.5]nonanone core. |
| Synthesis Planning | Retrosynthesis algorithms suggest viable synthetic routes to target molecules. | Optimization of synthetic pathways, reducing time and resource expenditure. |
| Reaction Optimization | ML models predict optimal reaction conditions (temperature, catalyst, solvent) for higher yields. specialchem.com | Improved efficiency and sustainability of synthesis. |
Exploitation of Novel Reactivity Patterns and Unprecedented Transformations of the Spirocyclic Lactam
The this compound scaffold contains a four-membered β-lactam ring, a structure known for its unique reactivity due to ring strain. This inherent reactivity provides fertile ground for discovering novel chemical transformations. While methods for constructing spirocyclic β-lactams are advancing, exploring the subsequent transformations of this core structure is a key area for future research. thieme-connect.comcore.ac.uk
Future work could focus on:
Ring-Opening Reactions: Selective opening of the β-lactam ring could provide access to unique α- and β-amino acid derivatives with a spirocyclic cyclohexane (B81311) moiety, which are valuable building blocks in medicinal chemistry.
Functionalization of the Spirocyclic Core: Developing methods to selectively functionalize the cyclohexyl ring of the azaspiro[3.5]nonanone system would allow for fine-tuning of the molecule's steric and electronic properties, leading to improved biological activity or new material characteristics.
Cycloaddition Reactions: The β-lactam ring can participate in various cycloaddition reactions. Exploring these pathways could lead to the synthesis of unprecedented, complex polycyclic systems fused to the azaspiro[3.5]nonane core. core.ac.uk
Radical Reactions: Domino radical bicyclization has been used to create the related 1-azaspiro[4.4]nonane skeleton. acs.org Investigating radical-mediated transformations could unveil new pathways for elaborating the this compound structure.
The discovery of unprecedented reactivity, such as the transformations seen in the preparation of novel spiro-β-lactams from hydroxyl-epoxides, highlights the potential for new discoveries in this area. nih.gov
Sustainable Synthetic Routes and Biocatalysis for Environmentally Benign Production
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. Future research on this compound will increasingly focus on developing environmentally benign production methods.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly attractive alternative to traditional synthetic methods. nih.gov Enzymes operate under mild conditions (room temperature and neutral pH), often in water, and exhibit exquisite chemo-, regio-, and stereoselectivity. acs.org This technology is particularly well-suited for producing chiral molecules like this compound.
Potential biocatalytic approaches include:
Enzymatic Kinetic Resolution: Using enzymes like lipases or esterases to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral product. A biocatalytic desymmetrization of a symmetrical diester has been successfully used to produce a chiral lactam intermediate on a multi-kilogram scale. acs.org
Asymmetric Synthesis: Employing engineered enzymes, such as ketoreductases or transaminases, to directly synthesize the chiral spirocyclic lactam from a prochiral precursor with high enantiomeric excess. acs.orgacs.org The development of biocatalytic routes to produce a broad range of lactams is a significant breakthrough in this field. chemistryworld.com
These biocatalytic processes not only reduce reliance on heavy metals and harsh reagents but also minimize waste and energy consumption, aligning with the principles of green chemistry. nih.gov
Exploration of New Application Avenues Beyond Current Scope, focusing on Fundamental Chemical and Material Science Innovations
While the current focus on azaspiro[3.5]nonanones is largely within medicinal chemistry, their unique structural and conformational properties make them attractive candidates for applications in material science and fundamental chemical research. nih.govnih.gov The rigid, three-dimensional nature of the spirocyclic scaffold is a key feature to be exploited.
Future research could explore:
Peptidomimetics and Foldamers: The spirocyclic lactam framework can act as a potent inducer of specific secondary structures in peptides, such as β-turns. researchgate.net This property can be harnessed to design foldamers—synthetic oligomers that mimic the structure and function of natural peptides, proteins, and nucleic acids.
Novel Polymer Synthesis: Functionalized derivatives of this compound could serve as unique monomers. Polymerization could lead to new materials with tailored thermal, mechanical, or optical properties, stemming from the rigid and chiral spirocyclic units in the polymer backbone.
Asymmetric Catalysis: The chiral scaffold of the molecule could be used as a ligand for transition metals or as an organocatalyst. The well-defined spatial arrangement of functional groups around the spiro center could enable high stereocontrol in asymmetric transformations.
Molecular Scaffolding in Supramolecular Chemistry: The defined shape and potential for functionalization make the azaspiro[3.5]nonanone core an interesting building block for constructing complex, self-assembling supramolecular architectures like cages, capsules, or molecular sensors.
By looking beyond the immediate horizon of drug discovery, fundamental research into the properties of this compound can unlock its potential as a versatile tool for chemical innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
